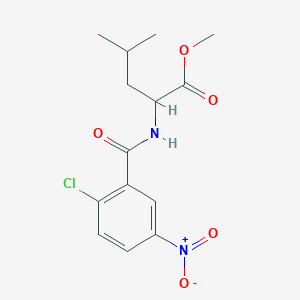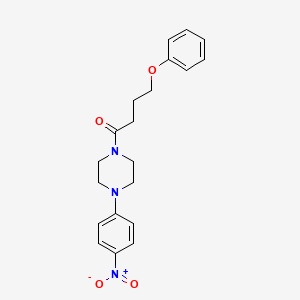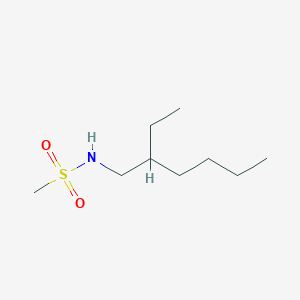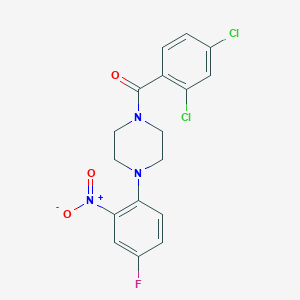
methyl N-(2-chloro-5-nitrobenzoyl)leucinate
描述
Methyl N-(2-chloro-5-nitrobenzoyl)leucinate (MNBL) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNBL is a leucine derivative that has been synthesized through a specific method, and has been shown to have various biochemical and physiological effects. In
科学研究应用
Methyl N-(2-chloro-5-nitrobenzoyl)leucinate has been used in various scientific research applications, particularly in the field of neuroscience. This compound has been shown to be a useful tool for studying the function of ion channels in neurons. Specifically, this compound has been used to study the function of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. This compound has also been used to study the function of the acid-sensing ion channel 1a (ASIC1a), which is involved in various physiological processes such as learning and memory.
作用机制
The mechanism of action of methyl N-(2-chloro-5-nitrobenzoyl)leucinate involves its interaction with specific ion channels in neurons. This compound binds to the extracellular domain of TRPV1 and ASIC1a channels, causing a conformational change that leads to channel activation. The activation of these channels leads to the influx of cations such as calcium and sodium into the cell, which can trigger various physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to activate TRPV1 and ASIC1a channels, leading to the influx of calcium and sodium into neurons. This influx of cations can trigger various physiological responses such as pain sensation, learning and memory, and synaptic plasticity. This compound has also been shown to have antioxidant properties, which can protect neurons from oxidative stress.
实验室实验的优点和局限性
Methyl N-(2-chloro-5-nitrobenzoyl)leucinate has several advantages for lab experiments. This compound is a specific tool for studying the function of TRPV1 and ASIC1a channels, which are involved in various physiological processes. This compound is also a useful tool for studying the function of ion channels in neurons, which can provide insights into the mechanisms underlying various neurological disorders. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its effects on other ion channels and physiological processes are not well understood. This compound is also a toxic compound, and caution should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for research on methyl N-(2-chloro-5-nitrobenzoyl)leucinate. One direction is to study the effects of this compound on other ion channels and physiological processes. Another direction is to develop new derivatives of this compound that have improved specificity and reduced toxicity. Finally, this compound can be used as a tool for developing new treatments for various neurological disorders, such as chronic pain and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a leucine derivative that has potential applications in scientific research. This compound has been synthesized through a specific method, and has been shown to have various biochemical and physiological effects. This compound has been used as a tool for studying the function of TRPV1 and ASIC1a channels, and has potential applications for developing new treatments for various neurological disorders. However, caution should be taken when handling and using this compound in lab experiments. Future research on this compound can provide insights into the mechanisms underlying various physiological processes and neurological disorders.
属性
IUPAC Name |
methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5/c1-8(2)6-12(14(19)22-3)16-13(18)10-7-9(17(20)21)4-5-11(10)15/h4-5,7-8,12H,6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCIPISFQFCFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide](/img/structure/B3980723.png)

![2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B3980732.png)


![2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate](/img/structure/B3980753.png)

![2-[(3-fluorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3980764.png)
![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3980772.png)
![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B3980791.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3980797.png)

![2-[2-(phenylsulfonyl)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B3980814.png)
![N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3980824.png)